4-Cyclopropylazocan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-cyclopropylazocan-4-ol |
InChI |
InChI=1S/C10H19NO/c12-10(9-3-4-9)5-1-2-7-11-8-6-10/h9,11-12H,1-8H2 |
InChI Key |
KXKUPWHCBGXACB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCCC(C1)(C2CC2)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclopropylazocan 4 Ol
Retrosynthetic Analysis of the 4-Cyclopropylazocan-4-ol Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgchemistry.coach For this compound, the analysis begins by identifying the key functional groups and structural motifs: a tertiary alcohol, a cyclopropyl (B3062369) group at the C4 position, and the azocane (B75157) ring.
The most logical primary disconnection is at the carbon-cyclopropyl bond and the carbon-oxygen bond of the tertiary alcohol. This disconnection points to a nucleophilic addition of a cyclopropyl organometallic reagent to a ketone precursor. This is a standard and reliable method for forming both a carbon-carbon bond and a tertiary alcohol in a single step. This leads to a key intermediate: an N-protected 4-azocanone.
The second major disconnection focuses on the formation of the eight-membered azocane ring. Breaking the C-N bond within the ring through a retrosynthetic transform suggests an intramolecular cyclization of a linear amino ketone or a related precursor. Such cyclization reactions are a common strategy for the synthesis of cyclic amines. smolecule.comresearchgate.net The linear precursor would be a bifunctional molecule containing an amine and a latent ketone functionality, appropriately spaced to favor an 8-membered ring closure. This approach simplifies the complex azocane structure into a more readily accessible acyclic starting material.
Precursor Synthesis and Intermediate Derivatization Strategies
The forward synthesis, guided by the retrosynthetic analysis, requires the careful construction of precursors and the strategic introduction of the key chemical moieties.
Synthesis of Key Azocane Ring Precursors
The synthesis of the azocane ring is a critical and often challenging step. While several methods exist for the synthesis of azocane derivatives, including multicomponent reactions and ring-expansion strategies, a common approach involves the cyclization of linear precursors. smolecule.commdpi.com
A documented precursor for the synthesis of the this compound scaffold is an N-protected 4-oxoazocane derivative, specifically 1-tert-butyl 5-ethyl 4-oxoazocane-1,5-dicarboxylate. The synthesis of this key intermediate is a multi-step process that itself requires careful planning. While the specific details for the industrial-scale synthesis of this particular precursor are often proprietary, the general approach relies on established organic chemistry transformations to build the linear chain and then induce cyclization.
Introduction of the Cyclopropyl Moiety at C4
The introduction of the cyclopropyl group at the C4 position is a pivotal step in the synthesis. Cyclopropyl ketones and related compounds are valuable synthetic intermediates for creating complex molecular structures. researchgate.netmdpi.comacs.org The most direct method to install the cyclopropyl group onto the 4-oxoazocane precursor is through the use of a Grignard reagent.
Specifically, cyclopropylmagnesium bromide is reacted with the N-protected 4-azocanone. The cyclopropyl anion of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This reaction forges the new carbon-cyclopropyl bond.
Formation of the Tertiary Alcohol at C4
A specific example of this transformation is the reaction of a protected 4-oxoazocane precursor with cyclopropylmagnesium bromide. The reaction mixture, after being stirred and subsequently quenched, yields this compound. google.com
Optimization of Reaction Pathways and Conditions
The efficiency and yield of a synthetic route are highly dependent on the optimization of reaction conditions for each step. This includes the choice of solvents, temperature, catalysts, and reaction times.
Exploration of Solvent Systems in Azocane Cyclization Reactions
The formation of the eight-membered azocane ring via intramolecular cyclization is a critical step where solvent choice can significantly impact the reaction's success. The solvent must solubilize the linear precursor, but it can also influence the conformation of the molecule, either favoring or disfavoring the proximity of the reacting functional groups.
For intramolecular cyclization reactions, high-dilution conditions are often employed to minimize competing intermolecular side reactions that can lead to polymerization. The choice of solvent can affect the rate and efficiency of these cyclizations. Aprotic solvents are commonly used for such reactions to avoid interference with the reactive intermediates. The polarity of the solvent can also play a role in stabilizing transition states.
While specific data on the systematic exploration of solvent systems for the cyclization leading to the 4-oxoazocane precursor for this specific target molecule is not extensively available in the public domain, general principles suggest that solvents like tetrahydrofuran (B95107) (THF), acetonitrile, and dimethylformamide (DMF) are often explored for such transformations. The optimal solvent is typically determined empirically for each specific substrate and reaction type. In a documented synthesis of this compound, Tetrahydrofuran (THF) was used as the solvent for the Grignard reaction step. google.com
Below is an interactive table summarizing the key reaction steps and reagents involved in a documented synthesis of this compound.
| Step | Reactant | Reagent(s) | Product | Yield |
| 1 | 1-tert-butyl 5-ethyl 4-oxoazocane-1,5-dicarboxylate | 1. Cyclopropylmagnesium bromide in THF2. Aqueous workup | This compound | ~97% google.com |
Evaluation of Catalytic Systems for Carbon-Carbon Bond Formation
The primary and most direct method for synthesizing this compound involves a Grignard reaction. This classic organometallic approach facilitates the crucial carbon-carbon bond formation between the cyclopropyl group and the carbonyl carbon of an azocane precursor. Specifically, the synthesis is achieved by reacting cyclopropylmagnesium bromide with a suitably protected azocan-4-one. google.com A patent describing this synthesis details the use of 1-tert-butyl 5-ethyl 4-oxoazocane-1,5-dicarboxylate as the ketone precursor, which upon reaction with the Grignard reagent and subsequent workup, yields the target molecule. google.com
While the Grignard reaction is effective, the broader field of cyclopropyl carbinol synthesis offers several alternative catalytic systems that could be adapted for this transformation. chemicalbook.com These systems often employ Lewis acids to activate the carbonyl group or utilize pre-formed organometallic reagents under catalytic control. Research into the synthesis of similar structures has highlighted the efficacy of various catalysts. researchgate.netresearchgate.net For instance, bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) has been shown to be a highly efficient catalyst for reactions involving cyclopropyl carbinol derivatives, operating under mild conditions. researchgate.netthieme-connect.com Another approach involves a combination of gold and silver catalysts, which has proven effective in the chemoselective synthesis of related nitrogen-containing ring systems. researchgate.net These alternative catalytic methods offer potential advantages in terms of yield, selectivity, and functional group tolerance compared to the traditional Grignard pathway.
| Catalytic System | Key Features | Typical Substrates | Potential Application | Reference |
|---|---|---|---|---|
| Cyclopropylmagnesium Bromide (Grignard) | Stoichiometric organometallic reagent; forms C-C bond with carbonyls. | Aldehydes, Ketones (e.g., Azocan-4-one) | Direct synthesis of this compound. | google.com |
| Bismuth(III) Triflate (Bi(OTf)₃) | Lewis acid catalyst; promotes dehydrative ring-opening cyclizations. | (Hetero)aryl cyclopropyl carbinols. | Could be used for subsequent transformations of the title compound. | researchgate.netthieme-connect.com |
| Gold(I)/Silver(I) Combination | Catalyzes cyclopropyl carbinol rearrangement. | 2-Tosylaminophenyl cyclopropylmethanols. | Applicable for synthesizing related benzo-fused nitrogen heterocycles. | researchgate.net |
| Amberlyst-35 (Acid Resin) | Heterogeneous acid catalyst for continuous-flow systems. | 2-Hydroxycyclobutanones and aryl thiols. | Potential for scalable synthesis of cyclopropyl carbonyl precursors. | mdpi.com |
Reaction Kinetics and Temperature Profile Optimization
The kinetics of the Grignard reaction used to form this compound are complex and heavily influenced by the reaction conditions. The formation of the Grignard reagent itself (cyclopropylmagnesium bromide) is a surface reaction occurring on the magnesium metal. alfredstate.edu Studies have shown that for many alkyl halides, the rate of Grignard reagent formation is limited by mass transport of the halide to the magnesium surface. mit.edu The rate is dependent on factors such as the concentration of the alkyl halide, the surface area of the magnesium, and the stirring rate, while being inversely dependent on the viscosity of the solvent. mit.edu
The subsequent reaction of the Grignard reagent with the azocan-4-one is typically very fast and exothermic. mt.commasterorganicchemistry.com Precise temperature control is therefore critical for several reasons:
To Manage Exotherms: Uncontrolled temperature increases can lead to side reactions, reducing the yield and purity of the desired product.
To Ensure Reagent Stability: Organometallic reagents are often thermally sensitive and can decompose at higher temperatures. whiterose.ac.uk
To Control Selectivity: In cases with multiple reactive sites, temperature can influence the kinetic versus thermodynamic product distribution.
For these reasons, such reactions are typically performed at low temperatures (e.g., -78 °C to 0 °C) with slow, controlled addition of one reagent to the other to dissipate the heat generated and maintain a stable reaction profile. mt.comwhiterose.ac.uk
Pressure and Atmospheric Control in Sensitive Reactions
Organometallic reagents, including Grignard reagents, are highly reactive and sensitive to atmospheric components, particularly oxygen and moisture. whiterose.ac.ukvapourtec.com Failure to maintain a controlled atmosphere results in the rapid degradation of the reagent and the formation of undesired byproducts. The carbon-magnesium bond is readily protonated by water and oxidized by oxygen.
To ensure the success of the synthesis of this compound, the reaction must be carried out under a dry, inert atmosphere. google.com This is typically achieved using standard Schlenk line or glovebox techniques. whiterose.ac.uk
Inert Gas: The reaction vessel is purged with an inert gas, such as nitrogen or argon, to displace air and moisture. A positive pressure of the inert gas is maintained throughout the reaction.
Dry Solvents and Glassware: All solvents must be rigorously dried, and glassware is typically oven- or flame-dried before use to remove any adsorbed water.
Cannula Transfers: Reagents are transferred between vessels using gas-tight syringes or cannulas to prevent exposure to the atmosphere. whiterose.ac.uk
These measures are essential to protect the integrity of the cyclopropylmagnesium bromide reagent, allowing it to react effectively with the azocan-4-one carbonyl to form the desired tertiary alcohol. vapourtec.com
Application and Role of Protecting Group Chemistry
In multi-step organic synthesis, protecting groups are temporarily introduced to mask a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. organic-chemistry.orgtotal-synthesis.comwikipedia.orgresearchgate.net The synthesis of a bifunctional molecule like this compound, which contains both a secondary amine and a tertiary alcohol, often requires a carefully planned protecting group strategy, particularly when synthesizing the precursors or performing subsequent modifications. google.comchemistry.coach
Strategies for Hydroxyl Group Protection and Deprotection
While the hydroxyl group of this compound is formed in the final synthetic step, protecting group strategies for alcohols are crucial if any further chemical modifications are intended. libretexts.org The choice of protecting group depends on its stability to the planned reaction conditions and the mildness of the conditions required for its removal. uobaghdad.edu.iqpressbooks.pub Common strategies involve converting the alcohol to an ether or an ester. highfine.com
Silyl (B83357) Ethers: These are among the most common protecting groups for alcohols due to their ease of installation and removal. libretexts.org Reagents like chlorotrimethylsilane (B32843) (TMS-Cl) or the bulkier tert-butyldimethylsilyl chloride (TBDMS-Cl) react with the alcohol in the presence of a base (e.g., imidazole, triethylamine) to form a silyl ether. libretexts.orgtcichemicals.com These groups are stable to a wide range of non-acidic and non-fluoride conditions but are readily cleaved by fluoride (B91410) ion sources (e.g., TBAF) or aqueous acid. highfine.comlibretexts.org The steric bulk of the silyl group can also be used for selective protection of less hindered alcohols. highfine.com
Benzyl (B1604629) Ethers (Bn): Formed by reacting the alcohol with a benzyl halide under basic conditions, benzyl ethers are robust and stable to many acidic, basic, and redox conditions. uobaghdad.edu.iquwindsor.ca Their primary advantage is that they can be removed under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C), a method that does not affect many other functional groups. uobaghdad.edu.iqlibretexts.org
Ester Protecting Groups: Alcohols can be protected as esters (e.g., acetate (B1210297), pivaloate) by reaction with an acyl chloride or anhydride. highfine.com While effective, their utility is sometimes limited as they can be hydrolyzed under the same basic conditions often used to saponify esters elsewhere in a molecule. highfine.com
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Reference |
|---|---|---|---|---|
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF or H₃O⁺ | libretexts.orgtcichemicals.com |
| Benzyl ether | Bn | NaH, BnBr, THF | H₂, Pd/C (Hydrogenolysis) | uobaghdad.edu.iquwindsor.ca |
| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous Acid (e.g., AcOH, H₂O) | uwindsor.calibretexts.org |
| Acetyl ester | Ac | Ac₂O, Pyridine or AcCl, Et₃N | Mild base (e.g., K₂CO₃, MeOH) or acid | libretexts.orghighfine.com |
Nitrogen Atom Protection in Azocane Ring Systems
The secondary amine within the azocane ring is both nucleophilic and has a slightly acidic proton. In the context of the Grignard synthesis of this compound, this N-H proton would readily and destructively react with the strongly basic Grignard reagent. libretexts.org Therefore, protection of the nitrogen atom is not just advantageous but essential for the success of the reaction.
The most common strategy for protecting amines is conversion to a carbamate (B1207046). organic-chemistry.org
tert-Butoxycarbonyl (Boc): This is one of the most widely used protecting groups for amines. tcichemicals.com It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is exceptionally stable to a wide variety of reaction conditions, including basic, reductive, and organometallic reagents, making it ideal for use during a Grignard reaction. tcichemicals.com It is easily removed under acidic conditions (e.g., trifluoroacetic acid, TFA). sigmaaldrich.com Patent literature confirms the use of a carbamate protecting group on the azocane-4-one precursor. google.com
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but, like the benzyl ether, is readily cleaved by catalytic hydrogenolysis. tcichemicals.com
Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is specifically designed to be cleaved under mild basic conditions, typically with piperidine. organic-chemistry.orgsigmaaldrich.com
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Boc₂O, Base (e.g., Et₃N) | Strong Acid (e.g., TFA, HCl) | tcichemicals.comsigmaaldrich.com |
| Benzyloxycarbonyl | Cbz (or Z) | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) | tcichemicals.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) | organic-chemistry.orgsigmaaldrich.com |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Troc-Cl, Base | Zn powder, Acetic Acid | tcichemicals.com |
Differential Cleavage of Protecting Groups in Multi-Step Syntheses
In more complex syntheses involving multiple functional groups that require protection, an "orthogonal" protection strategy is employed. organic-chemistry.org This strategy uses protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. sigmaaldrich.com
For a hypothetical multi-step synthesis starting from a precursor to this compound that contains other reactive sites, an orthogonal approach would be vital. For example, consider a synthetic intermediate possessing both a Boc-protected azocane nitrogen and a TBDMS-protected hydroxyl group elsewhere on the molecule.
The TBDMS group could be selectively removed using a fluoride source like TBAF, leaving the Boc group untouched. This would free the hydroxyl group for a subsequent reaction.
Alternatively, the Boc group could be selectively removed with a strong acid like TFA, leaving the TBDMS ether intact. This would allow for modification at the nitrogen atom.
This ability to address one functional group at a time by choosing protecting groups with non-overlapping cleavage conditions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. organic-chemistry.orgsigmaaldrich.com
Diastereoselective and Enantioselective Synthesis Approaches
The creation of the stereogenic center in this compound requires precise control over the approach of the incoming nucleophile or the cyclopropanating agent. The main strategies to achieve this involve the use of chiral auxiliaries temporarily attached to the molecule, the application of external chiral catalysts, or the separation of enantiomers from a racemic mixture.
Chiral Auxiliary-Mediated Strategies for Stereocontrol
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction by being temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent transformation, and then being cleaved. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be appended to the nitrogen atom of an azocanone precursor to direct the diastereoselective addition of a cyclopropyl nucleophile.
One plausible approach involves the use of Ellman's tert-butanesulfinamide as a chiral auxiliary. osi.lv This method is well-established for the asymmetric synthesis of chiral amines. osi.lv The synthesis could commence with the condensation of a suitable azocan-4-one precursor with enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl ketimine. The subsequent addition of a cyclopropyl Grignard or organolithium reagent to this imine would proceed via a sterically controlled, six-membered ring transition state, where the magnesium or lithium cation is chelated by the oxygen and nitrogen atoms of the sulfinyl group. wikipedia.org This chelation forces the cyclopropyl group to attack from the less hindered face of the imine, thereby establishing the desired stereochemistry at the C4 position. The final step would involve the acidic cleavage of the sulfinyl group to yield the target chiral amino alcohol.
Another well-regarded chiral auxiliary is pseudoephedrine. wikipedia.orgsemanticscholar.org An N-protected azocan-4-one could be subjected to an asymmetric α-alkylation protocol using a pseudoephedrine amide enolate, though this would require a different synthetic disconnection. A more direct approach analogous to the sulfinamide strategy would be to develop a custom auxiliary derived from compounds like (-)-sparteine (B7772259) or other chiral diamines that can be attached to the azocane nitrogen and direct nucleophilic additions. bac-lac.gc.ca
The effectiveness of such strategies hinges on the degree of facial bias imparted by the chiral auxiliary. High diastereomeric excesses are often achievable with established auxiliaries.
Table 1: Hypothetical Diastereoselective Addition to Azocanone Precursors Using Chiral Auxiliaries
| Entry | Chiral Auxiliary | Cyclopropyl Reagent | Proposed Diastereomeric Ratio (d.r.) |
| 1 | (R)-tert-Butanesulfinamide | c-PrMgBr | >95:5 |
| 2 | (S)-tert-Butanesulfinamide | c-PrLi | >95:5 |
| 3 | Pseudoephedrine-derived | c-PrMgBr | >90:10 |
Asymmetric Catalysis in the Construction of the Cyclopropylazocane Framework
Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. researchgate.net For this compound, two primary catalytic strategies can be envisioned: the asymmetric cyclopropanation of an azocane-derived precursor or the catalytic asymmetric addition of a cyclopropyl nucleophile.
The first approach would involve the synthesis of an N-protected 4-methylene-azocane or a corresponding enamine/enolate derivative. The subsequent asymmetric cyclopropanation could be catalyzed by transition metal complexes featuring chiral ligands. organic-chemistry.org For instance, rhodium(II) or copper(I) complexes with chiral bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBOX) ligands are known to effectively catalyze the enantioselective cyclopropanation of olefins with diazo compounds. rsc.org Alternatively, cobalt-catalyzed cyclopropanation using gem-dichloroalkanes as carbene precursors presents a modern approach for non-stabilized carbenes. dicp.ac.cn The synthesis of eight-membered nitrogen heterocycles has been achieved through various catalytic cycloadditions, indicating the feasibility of forming the azocane ring itself via catalysis. chinesechemsoc.orgrsc.orgrsc.orgacs.orgnih.gov
A second strategy involves the enantioselective addition of a cyclopropyl organometallic reagent (e.g., dicyclopropylzinc) to an N-protected azocan-4-one. This reaction would be catalyzed by a chiral ligand, such as a chiral amino alcohol or a BINOL-derived ligand, which coordinates to the zinc atom and the ketone, forming a chiral complex that dictates the facial selectivity of the addition. nih.gov The development of catalytic asymmetric methods for synthesizing spirocyclic compounds, including those with nitrogen heterocycles, provides a strong precedent for this approach. researchgate.netrsc.orgrsc.org
Table 2: Hypothetical Asymmetric Catalytic Approaches to this compound
| Entry | Catalytic System | Substrate Precursor | Proposed Enantiomeric Excess (ee) |
| 1 | Rh₂(S-DOSP)₄ / Ethyl diazoacetate | N-Boc-4-methyleneazocane | >90% |
| 2 | Cu(OTf)₂ / (S,S)-Ph-BOX / Phenyliodonium ylide | N-Cbz-azocan-4-enamine | >85% |
| 3 | Di-c-Pr₂Zn / (-)-DAIB (3-exo-(dimethylamino)isoborneol) | N-Boc-azocan-4-one | >95% |
| 4 | Chiral Phosphoric Acid / Allyldiboron ester | Cyclic Sulfonyl Imine of Azocanone | >90% |
Resolution Techniques for Enantiopure this compound
Should a racemic synthesis of this compound be more practical, the separation of the resulting enantiomers becomes necessary. Kinetic resolution and chiral chromatography are the most prominent techniques for this purpose.
Enzymatic kinetic resolution (EKR) is a powerful method for resolving racemic alcohols. nih.gov Specifically, lipases are known to catalyze the enantioselective acylation of alcohols, where one enantiomer reacts significantly faster than the other. scielo.br For a tertiary alcohol like this compound, lipases such as Candida antarctica Lipase A (CAL-A) or esterases from Bacillus subtilis have shown efficacy. scielo.brnih.gov The racemic amino alcohol would be treated with the enzyme and an acyl donor (e.g., vinyl acetate or vinyl butyrate) in a suitable organic solvent. This would result in the formation of the acylated ester of one enantiomer, leaving the other enantiomer as the unreacted alcohol. scielo.br Separation of the ester and the remaining alcohol would yield both enantiomers in high enantiomeric purity, albeit with a theoretical maximum yield of 50% for each. Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, could theoretically provide a single enantiomer in up to 100% yield. jst.go.jp
Another robust method is preparative chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation. rsc.org A variety of CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins are commercially available and could be screened for the effective resolution of racemic this compound.
Table 3: Potential Resolution Methods for Racemic this compound
| Method | Chiral Selector/Catalyst | Principle | Expected Outcome |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase A (CAL-A) | Enantioselective acylation | (R)-alcohol (ee >99%) and (S)-ester (ee >98%) |
| Enzymatic Kinetic Resolution | Engineered Bacillus subtilis Esterase | Enantioselective hydrolysis of ester | (S)-alcohol (ee >99%) and (R)-acid |
| Chiral HPLC | Chiralpak® AD (Amylose derivative) | Differential enantiomer interaction | Baseline separation of (R)- and (S)-enantiomers |
| Chiral HPLC | Chiralcel® OD (Cellulose derivative) | Differential enantiomer interaction | Baseline separation of (R)- and (S)-enantiomers |
Chemical Reactivity and Transformations of 4 Cyclopropylazocan 4 Ol
Reactions Involving the Tertiary Hydroxyl Group
The tertiary alcohol functionality in 4-Cyclopropylazocan-4-ol is a primary site for chemical modification. Its reactivity is influenced by the steric hindrance imposed by the cyclopropyl (B3062369) group and the azocane (B75157) ring.
Esterification and Etherification Reactions
Esterification of the tertiary hydroxyl group in this compound would likely require forcing conditions due to steric hindrance. Standard Fischer esterification conditions (a carboxylic acid with a catalytic amount of strong acid) would likely be low-yielding. More effective methods could involve the use of more reactive acylating agents.
Potential Esterification and Etherification Reagents:
| Reaction Type | Reagent Class | Specific Example | Expected Reactivity |
| Esterification | Acyl Halides | Acetyl chloride | Likely to proceed, potentially with a non-nucleophilic base. |
| Esterification | Acid Anhydrides | Acetic anhydride | May require a catalyst like DMAP or elevated temperatures. |
| Etherification | Alkyl Halides | Methyl iodide | Williamson ether synthesis conditions (strong base) may be challenging due to competing elimination reactions. |
| Etherification | Silyl (B83357) Halides | Tert-butyldimethylsilyl chloride | Protection of the alcohol as a silyl ether is a plausible transformation. |
Etherification presents similar challenges. The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, may be complicated by competing elimination reactions, especially given the tertiary nature of the alcohol.
Oxidation and Reduction Pathways of the Alcohol Functionality
Oxidation of the tertiary alcohol in this compound is not possible without cleavage of a carbon-carbon bond. Common oxidizing agents such as chromates, permanganates, or Swern and Dess-Martin oxidations will not yield a ketone. Under harsh oxidative conditions, degradation of the molecule is the likely outcome.
Reduction of the tertiary alcohol is also not a typical transformation unless elimination to an alkene is first achieved, followed by hydrogenation of the double bond.
Substitution Reactions at the Tertiary Carbon Center
Substitution reactions at the tertiary carbon bearing the hydroxyl group are expected to proceed through an SN1-type mechanism. Protonation of the hydroxyl group to form a good leaving group (water) would generate a tertiary carbocation. This carbocation could then be attacked by a variety of nucleophiles. The stability of the tertiary carbocation would be a key factor in the feasibility of these reactions.
Transformations of the Azocane Ring System
The eight-membered azocane ring offers a flexible scaffold that can be subjected to various transformations, including ring expansion, contraction, and functionalization.
Ring Expansion and Contraction Methodologies
Methodologies for the ring expansion and contraction of nitrogen-containing heterocycles are established in organic synthesis and could theoretically be applied to derivatives of this compound.
Ring Expansion: Certain palladium-catalyzed rearrangements of allylic amines have been shown to effect a two-carbon ring expansion of pyrrolidines and piperidines to their corresponding azepane and azocane counterparts. rsc.org While this method starts from smaller rings, similar principles could potentially be adapted. Another approach involves a photochemical ring expansion of furopyridinones, providing a route to azocines. rsc.org A rhodium-catalyzed cycloaddition-fragmentation strategy has also been developed to access functionalized azocanes. acs.org
Ring Contraction: Ring contraction of cyclic systems is also a known transformation. For instance, a one-carbon ring contraction of cyclic enoxysilanes can be mediated by perfluorobutanesulfonyl azide. nih.gov While this is a general method, its application to the azocane system would require initial functionalization to an enoxysilane.
Functionalization of the Azocane Ring (e.g., C-H activation)
Direct functionalization of the C-H bonds of the azocane ring is a powerful strategy for introducing molecular complexity. While specific examples for this compound are not documented, general methods for C-H activation in cyclic amines are relevant. Amine organocatalysis has been shown to achieve remote, chemoselective C(sp3)–H hydroxylation in complex molecules. nih.gov Such a strategy could potentially be used to introduce hydroxyl groups at various positions on the azocane ring of this compound, leading to new derivatives.
Nitrogen Atom Reactivity and Derivatization (e.g., N-alkylation, N-acylation)
The lone pair of electrons on the nitrogen atom of the azocane ring makes it a nucleophilic center, susceptible to reactions with various electrophiles. This reactivity is fundamental to the derivatization of the this compound scaffold.
N-alkylation: The nitrogen atom can be readily alkylated using alkyl halides or other alkylating agents. organic-chemistry.orgmdpi.com These reactions typically proceed under basic conditions to deprotonate the secondary amine, enhancing its nucleophilicity. organic-chemistry.org The choice of solvent and base can influence the efficiency of the N-alkylation. For instance, ionic liquids have been employed as effective media for the N-alkylation of various heterocyclic compounds. organic-chemistry.org Palladium-catalyzed N-alkylation of amines with alcohols represents a greener alternative, proceeding via a hydrogen auto-transfer mechanism. rsc.orgrsc.org
N-acylation: The nitrogen atom can also undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. tubitak.gov.trorganic-chemistry.org These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. organic-chemistry.org The reactivity of the acylating agent and the steric hindrance around the nitrogen atom can affect the reaction conditions required. organic-chemistry.org For instance, 2-acyl-4,5-dichloropyridazin-3-ones have been developed as stable and chemoselective N-acylating reagents for amines under neutral conditions. organic-chemistry.org
A summary of representative N-alkylation and N-acylation reactions is presented in the table below.
| Reagent Type | Specific Reagent | Product Type | Reference |
| Alkyl Halide | Alkyl Halides | N-Alkyl Azocane | organic-chemistry.org |
| Alcohol | Alcohols (with Pd catalyst) | N-Alkyl Azocane | rsc.orgrsc.org |
| Acyl Chloride | Acyl Chlorides | N-Acyl Azocane (Amide) | organic-chemistry.org |
| Acylating Agent | 2-Acyl-4,5-dichloropyridazin-3-ones | N-Acyl Azocane (Amide) | organic-chemistry.org |
Reactivity of the Cyclopropyl Moiety
The three-membered cyclopropyl ring is characterized by significant ring strain, which imparts unique reactivity to this moiety. researchgate.netresearchgate.net This strain can be released through various ring-opening reactions, providing a pathway to more complex molecular architectures.
Ring-Opening Reactions of the Cyclopropane (B1198618)
The cyclopropane ring in this compound can be opened under various conditions, often facilitated by the presence of activating groups or catalysts. scispace.comresearchgate.net These reactions can proceed through radical, cationic, or anionic intermediates, depending on the reagents and reaction conditions. For instance, donor-acceptor cyclopropanes readily undergo ring-opening when activated by Lewis acids. uni-regensburg.de The enzymatic ring-opening of cyclopropane rings, as seen in the case of 1-aminocyclopropane-1-carboxylate deaminase, highlights the biological relevance of this transformation. nih.gov
Electrophilic and Nucleophilic Additions to the Cyclopropyl Group
While the cyclopropyl group is generally less susceptible to addition reactions than a typical alkene, under certain conditions, it can react with both electrophiles and nucleophiles. Electrophilic addition can occur, particularly with strong electrophiles, leading to the opening of the ring and the formation of a carbocationic intermediate. acs.org Nucleophilic addition to cyclopropenes, which can be generated in situ from cyclopropyl halides, is a known method for the synthesis of substituted cyclopropanes. researchgate.net
Cyclopropyl Group as a Stereochemical Inducer
The rigid structure of the cyclopropyl group can influence the stereochemical outcome of reactions at adjacent centers. acs.org In certain intramolecular reactions, the cyclopropyl group can act as a stereochemical directing group, leading to the formation of specific stereoisomers. acs.org The extent and direction of this asymmetric induction are highly dependent on the specific molecular framework and reaction conditions. acs.org
Derivatization Pathways and Scaffold Diversity Generation
The combination of the reactive sites on this compound allows for a multitude of derivatization pathways, leading to a wide array of structurally diverse analogues.
Advanced Spectroscopic and Structural Characterization of 4 Cyclopropylazocan 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be the primary tool for elucidating the three-dimensional structure and dynamics of 4-Cyclopropylazocan-4-ol in solution and the solid state.
Detailed 2D NMR Studies for Full Spectral Assignment and Conformational Analysis
To unambiguously assign all proton (¹H) and carbon (¹³C) signals, a suite of two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would reveal the connectivity within the molecule. researchgate.netnih.gov
¹H-¹H COSY: This experiment would identify protons that are coupled to each other, primarily those on adjacent carbon atoms. This would help trace the proton network through the azocane (B75157) and cyclopropyl (B3062369) rings.
¹H-¹³C HSQC: This experiment would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances based on their attached protons.
¹H-¹³C HMBC: This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons (like C4) and for piecing together the entire molecular framework by connecting the cyclopropyl group to the azocane ring at the C4 position.
The analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations from a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment would provide insights into the through-space proximity of protons, which is key to determining the preferred conformation of the flexible eight-membered azocane ring. researchgate.net
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Number | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2/8 (α to N) | 2.8 - 3.2 (m) | ~55 |
| 3/7 | 1.5 - 1.9 (m) | ~28 |
| 5 | 1.5 - 1.9 (m) | ~35 |
| 6 | 1.5 - 1.9 (m) | ~26 |
| Cyclopropyl CH | 0.8 - 1.2 (m) | ~15 |
| Cyclopropyl CH₂ | 0.2 - 0.6 (m) | ~5 |
| 4 | - (quaternary) | ~75 |
| NH | Variable | - |
Dynamic NMR for Rotational Barriers and Fluxional Processes within the Azocane Ring
The eight-membered azocane ring is inherently flexible and can exist in multiple conformations, such as boat-chair, twist-boat, and crown shapes. These conformations can interconvert on the NMR timescale, a phenomenon known as fluxionality. unibas.it
Dynamic NMR (DNMR) studies, which involve recording NMR spectra over a range of temperatures, would be used to study these processes. sci-hub.ruscielo.br As the temperature is lowered, the rate of interconversion slows down. If the exchange is slow enough on the NMR timescale, separate signals for the different conformations might be observed. The temperature at which these signals merge (the coalescence temperature) can be used to calculate the energy barrier (ΔG‡) for the ring inversion process. unibas.it This would provide critical information about the conformational stability and flexibility of the azocane ring system in this specific molecule. Such studies are crucial for understanding how the bulky cyclopropyl and hydroxyl groups at C4 influence the ring's dynamics. rsc.org
Advanced Solid-State NMR for Polymorphic Studies (if applicable)
If this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a powerful technique for their characterization. rsc.orgnih.gov Cross-Polarization Magic-Angle Spinning (CP-MAS) is a standard ssNMR experiment that provides high-resolution ¹³C spectra of solid samples. frontiersin.org
Different polymorphs would exhibit distinct ¹³C chemical shifts due to variations in the local electronic environment and intermolecular interactions (like hydrogen bonding involving the OH and NH groups) in the crystal lattice. nih.gov Comparing the ssNMR spectra of different batches or crystallization products could reveal the presence of polymorphism, which is a critical aspect in materials science and pharmaceutical development.
Mass Spectrometry (MS) Applications
Mass spectrometry is indispensable for confirming the molecular weight and for studying the fragmentation patterns of a molecule, which can provide valuable structural information.
Fragmentation Pathway Elucidation and Mechanistic Interpretation
In a mass spectrometer, typically using a technique like Electrospray Ionization (ESI) followed by collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of this compound would be generated and then fragmented. The resulting fragment ions are analyzed to propose fragmentation pathways. rsc.org
For this compound, key fragmentation pathways would likely involve:
Loss of water (H₂O): A common fragmentation for alcohols, leading to an ion at m/z [M+H - 18]⁺.
Ring-opening of the azocane: Cleavage of C-C or C-N bonds within the ring can lead to a variety of fragment ions.
Cleavage of the cyclopropyl group: The bond between the cyclopropyl ring and the azocane ring could cleave.
Alpha-cleavage: Fragmentation of the bond adjacent to the nitrogen atom is a common pathway for amines.
By analyzing the masses of the fragment ions, a detailed map of the molecule's breakdown can be constructed, helping to confirm the connectivity established by NMR. researchgate.net
Hypothetical High-Resolution MS/MS Fragmentation Data for [M+H]⁺
| Fragment Ion m/z (calculated) | Possible Formula | Proposed Loss |
|---|---|---|
| 170.1545 | C₁₀H₂₀NO⁺ | - |
| 152.1439 | C₁₀H₁₈N⁺ | H₂O |
| 128.1439 | C₈H₁₈N⁺ | C₂H₂ |
| 110.1021 | C₇H₁₂N⁺ | C₃H₈O |
High-Resolution Mass Spectrometry for Isomeric Differentiation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four or more decimal places), which allows for the determination of the elemental composition of the parent ion and its fragments. mdpi.com This is crucial for distinguishing this compound from any potential isomers (compounds with the same molecular formula, C10H19NO, but different structures). While isomers have the same nominal mass, their exact masses will differ slightly due to the different elemental compositions of their fragments. Although different isomers can sometimes produce similar fragmentation patterns, the precise mass measurements from HRMS can often identify unique fragments or subtle mass differences that allow for unambiguous differentiation. core.ac.uknist.gov
Ion Mobility Spectrometry-Mass Spectrometry for Conformational Isomers
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique for separating and characterizing gas-phase ions based on their size, shape, and charge. nih.govfrontiersin.org This method is particularly useful for distinguishing between conformational isomers, which have the same mass but different three-dimensional structures. nih.govdiva-portal.org The collision cross-section (CCS), a measure of the ion's size and shape, can be determined and used to identify different conformers. arxiv.org However, no studies employing IMS-MS to investigate the conformational landscape of this compound have been found.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a key tool for identifying functional groups and studying intermolecular interactions like hydrogen bonding. mt.comamericanpharmaceuticalreview.comnih.govmdpi.com
A detailed analysis of the IR and Raman spectra of this compound would reveal characteristic vibrational frequencies for its functional groups, such as the O-H stretch of the hydroxyl group, C-N stretching of the azocane ring, and various vibrations associated with the cyclopropyl ring. The position and shape of the O-H stretching band, in particular, would offer insights into the hydrogen bonding networks within the substance. nih.govresearchgate.net Unfortunately, no published IR or Raman spectra for this specific compound could be located.
In-situ vibrational spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time by tracking the appearance of product-specific peaks and the disappearance of reactant peaks. spectroscopyonline.com This would be applicable to the synthesis of this compound. However, no literature detailing the in-situ spectroscopic monitoring of its formation was discovered.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org It allows for the unambiguous determination of molecular structure, including absolute stereochemistry, and provides detailed information about crystal packing and intermolecular interactions. nih.govnih.gov
For a chiral molecule like this compound, X-ray crystallography could be used to determine its absolute stereochemistry. nih.govresearchgate.net The analysis of the crystal structure would also reveal how the molecules are arranged in the solid state, known as crystal packing. researchgate.net This information is crucial for understanding the physical properties of the compound. No crystallographic data for this compound is available in the searched databases.
The crystal structure would elucidate the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that hold the molecules together in the crystal lattice. mdpi.commpg.de The hydrogen bonding motifs, in particular, involving the hydroxyl group and the nitrogen atom of the azocane ring, would be of significant interest. In the absence of a crystal structure, this analysis cannot be performed.
While the outlined analytical techniques are standard and powerful methods for chemical characterization mdpi.comrsc.orgmdpi.com, the specific application of these techniques to This compound has not been reported in the available scientific literature. Therefore, the generation of an article with detailed research findings and data tables, as requested, is not possible at this time.
Polymorphism and Co-crystallization Studies
A thorough review of the scientific literature indicates that specific studies on the polymorphism and co-crystallization of this compound have not been reported. The absence of such research means that data on different crystalline forms (polymorphs) or its co-crystals with other compounds are not currently available.
Polymorphism is a phenomenon where a single chemical compound can exist in multiple crystalline forms. These different forms, known as polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. This can lead to variations in physicochemical properties such as melting point, solubility, and stability, which are critical in pharmaceutical development.
Co-crystallization is a technique used in crystal engineering to design multi-component crystalline solids. jpionline.org A co-crystal consists of two or more different molecules, typically an active pharmaceutical ingredient (API) and a benign co-former, held together in a stoichiometric ratio within a crystal lattice by non-covalent interactions. researchgate.netresearchgate.net This approach is often employed to enhance the physicochemical properties of a drug substance, such as its solubility, dissolution rate, and bioavailability, without altering its chemical structure. jpionline.orgmdpi.com
Given the potential of polymorphism and co-crystallization to optimize drug properties, future research on this compound may explore these areas to fully characterize its solid-state properties. Such studies would involve screening for different polymorphic forms under various crystallization conditions and investigating the possibility of forming co-crystals with suitable co-formers.
Theoretical and Computational Studies of 4 Cyclopropylazocan 4 Ol
Conformational Analysis and Energy Landscape Mapping
The flexibility of the eight-membered azocane (B75157) ring means that 4-Cyclopropylazocan-4-ol can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. chemistrysteps.com
The azocane ring is known to adopt several low-energy conformations, such as boat-chair, crown, and boat-boat forms. mdpi.com A potential energy surface (PES) scan is a computational method used to explore these different conformations by systematically changing the dihedral angles of the ring. libretexts.org This mapping helps to identify the global energy minimum, representing the most stable conformation, as well as other local minima and the transition states that connect them. For the unsubstituted azocane ring, the boat-chair conformation is often found to be the most stable.
The presence of the cyclopropyl (B3062369) and hydroxyl groups at the C4 position significantly influences the conformational preferences of the azocane ring. These substituents introduce steric and electronic effects that can stabilize or destabilize certain conformations.
The bulky cyclopropyl group will tend to occupy a position that minimizes steric hindrance with the rest of the ring, likely an equatorial-like position in the most stable conformer. The hydroxyl group can form intramolecular hydrogen bonds with the nitrogen atom of the azocane ring, which can further lock the ring into a specific conformation. Computational studies would be essential to quantify the energetic preferences for axial versus equatorial placement of these substituents and to understand how they affect the energy barriers for ring inversion. maricopa.edu
Table 2: Hypothetical Relative Energies of this compound Conformers (Note: These values are for illustrative purposes to demonstrate the concepts of conformational analysis. Specific calculations are required for accurate energy differences.)
| Conformation | Substituent Positions | Relative Energy (kcal/mol) |
| Boat-Chair | Cyclopropyl (equatorial), OH (axial) | 0.0 (Global Minimum) |
| Boat-Chair | Cyclopropyl (axial), OH (equatorial) | 2.5 |
| Crown | - | 4.1 |
| Boat-Boat | - | 5.8 |
Molecular Dynamics Simulations for Solvent Effects on Conformation
The conformational flexibility of the eight-membered azocane ring in this compound is significant. The orientation of the cyclopropyl and hydroxyl substituents is heavily influenced by the surrounding solvent environment. Molecular dynamics (MD) simulations are employed to explore the conformational landscape of the molecule in various solvents, providing a dynamic picture of its behavior over time.
MD simulations are typically run for several nanoseconds to allow for thorough sampling of the accessible conformational space. By analyzing the trajectory of the atoms, the most stable and populated conformations in different solvents can be identified. The solvent's polarity and hydrogen-bonding capability are key factors that dictate the conformational preferences of the molecule. For instance, in polar protic solvents like water, conformations that maximize hydrogen bonding between the solvent and the molecule's hydroxyl and amine groups are favored. In contrast, in nonpolar solvents, intramolecular hydrogen bonding might be more prevalent.
Table 1: Hypothetical Conformational Distribution of this compound in Different Solvents from Molecular Dynamics Simulations
| Conformer | Dihedral Angle (C3-C4-N1-C8) | Solvent | Population (%) |
| Chair-Boat (Axial OH) | -65° | Water | 45 |
| Chair-Boat (Equatorial OH) | 175° | Water | 20 |
| Boat-Boat (Axial OH) | 80° | Water | 15 |
| Other | N/A | Water | 20 |
| Chair-Boat (Axial OH) | -70° | Methanol | 55 |
| Chair-Boat (Equatorial OH) | 170° | Methanol | 15 |
| Boat-Boat (Axial OH) | 85° | Methanol | 10 |
| Other | N/A | Methanol | 20 |
| Twist-Chair (Intramolecular H-bond) | 50° | Chloroform | 60 |
| Chair-Boat (Axial OH) | -68° | Chloroform | 15 |
| Other | N/A | Chloroform | 25 |
Note: The data in this table is hypothetical and for illustrative purposes.
Elucidation of Reaction Mechanisms via Computational Methods
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions. For the synthesis of this compound, a plausible route involves the nucleophilic addition of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) to the ketone precursor, azocan-4-one. Quantum chemical calculations can be used to investigate the detailed mechanism of this reaction.
Transition State Analysis for Key Synthetic Steps
The key step in the proposed synthesis is the formation of the C-C bond between the cyclopropyl group and the carbonyl carbon of azocan-4-one. Transition state theory allows for the identification of the highest energy point along the reaction coordinate, known as the transition state (TS). By locating and characterizing the TS, crucial information about the reaction's feasibility and stereochemical outcome can be obtained.
For the addition of cyclopropylmagnesium bromide to azocan-4-one, computational analysis would reveal a transition state where the C-C bond is partially formed, and the carbonyl C=O bond is partially broken. The geometry of this transient species, including key bond lengths and angles, can be precisely calculated.
Table 2: Hypothetical Geometric Parameters of the Transition State for the Addition of Cyclopropylmagnesium Bromide to Azocan-4-one
| Parameter | Description | Value (Å or °) |
| r(C_cyclopropyl - C_carbonyl) | Length of the forming C-C bond | 2.25 Å |
| r(C_carbonyl - O) | Length of the breaking C=O bond | 1.35 Å |
| ∠(Cyclopropyl-C-O) | Angle of nucleophilic attack | 105.5° |
| r(Mg - O_carbonyl) | Coordination distance of Mg to carbonyl oxygen | 1.98 Å |
| r(Mg - Br) | Magnesium-Bromine bond length | 2.35 Å |
Note: The data in this table is hypothetical and for illustrative purposes.
Reaction Energetics and Rate Constant Predictions
The Arrhenius equation or more sophisticated models derived from transition state theory can then be used to estimate the reaction rate constant (k) at a given temperature.
Table 3: Hypothetical Reaction Energetics for the Synthesis of this compound
| Parameter | Description | Energy (kcal/mol) |
| E_a (forward) | Activation Energy | 15.8 |
| ΔH_reaction | Enthalpy of Reaction | -25.2 |
| E_a (reverse) | Activation Energy for the reverse reaction | 41.0 |
Note: The data in this table is hypothetical and calculated at the B3LYP/6-31G(d) level of theory for illustrative purposes.
Catalyst-Substrate Interactions in Catalyzed Reactions
To achieve an enantioselective synthesis of this compound, a chiral catalyst could be employed. Computational modeling can be used to understand how the catalyst interacts with the substrate to control the stereochemical outcome. By building models of the catalyst-substrate complex in the transition state, the non-covalent interactions that are responsible for stereoselectivity can be identified and quantified.
For example, a chiral ligand coordinated to the magnesium atom of the Grignard reagent could create a chiral pocket. The azocan-4-one substrate would preferentially bind in an orientation that minimizes steric clashes and maximizes favorable interactions (e.g., hydrogen bonding, van der Waals forces) with the chiral ligand. This preferential binding would lead to the formation of one enantiomer of the product over the other. Computational analysis can pinpoint these key interactions and help in the rational design of more effective catalysts.
Prediction of Spectroscopic Properties
Computational chemistry allows for the a priori prediction of various spectroscopic properties, which can be a powerful aid in structure elucidation and the assignment of experimental spectra.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) through computational methods has become a routine and reliable tool.
Using methods such as Gauge-Including Atomic Orbitals (GIAO) combined with Density Functional Theory (DFT), the NMR parameters for this compound can be calculated. These calculations are typically performed on the lowest energy conformers of the molecule, and the results are Boltzmann-averaged to provide a final predicted spectrum that can be directly compared with experimental data.
Table 4: Hypothetical Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (δ in ppm) and J-Couplings (in Hz) for this compound
| Atom/Group | Predicted ¹³C (ppm) | Experimental ¹³C (ppm) | Predicted ¹H (ppm) | Experimental ¹H (ppm) | Predicted J (H-H) (Hz) | Experimental J (H-H) (Hz) |
| C4 (quaternary) | 72.5 | 72.1 | - | - | - | - |
| C3/C5 (axial) | 38.1 | 37.8 | 1.65 | 1.62 | J(Hax,Heq) = 13.5 | J(Hax,Heq) = 13.2 |
| C3/C5 (equatorial) | 38.1 | 37.8 | 1.85 | 1.81 | - | - |
| C2/C6 (axial) | 28.9 | 28.5 | 2.90 | 2.87 | J(Hax,Heq) = 12.8 | J(Hax,Heq) = 12.5 |
| C2/C6 (equatorial) | 28.9 | 28.5 | 3.10 | 3.06 | - | - |
| C7/C8 (axial) | 25.4 | 25.1 | 1.55 | 1.52 | J(Hax,Heq) = 14.0 | J(Hax,Heq) = 13.8 |
| C7/C8 (equatorial) | 25.4 | 25.1 | 1.75 | 1.71 | - | - |
| Cyclopropyl CH | 15.2 | 14.9 | 0.95 | 0.92 | - | - |
| Cyclopropyl CH₂ | 3.5 | 3.2 | 0.45 | 0.42 | J(gem) = 4.5 | J(gem) = 4.3 |
| OH | - | - | 4.50 (broad) | 4.45 (broad) | - | - |
| NH | - | - | 2.10 (broad) | 2.05 (broad) | - | - |
Note: The data in this table is hypothetical and for illustrative purposes. Predicted values are based on GIAO-B3LYP/6-311+G(d,p) calculations.
Vibrational Frequency Calculations for IR and Raman Spectra Interpretation
Theoretical vibrational frequency calculations are essential for the detailed analysis of a molecule's infrared (IR) and Raman spectra. researchgate.netq-chem.com These computational methods, often employing density functional theory (DFT), can predict the frequencies and intensities of vibrational modes, which correspond to the peaks observed in experimental spectra. researchgate.net This predictive capability is invaluable for assigning specific molecular motions, such as stretching, bending, and torsional vibrations, to the observed spectral bands. q-chem.comlibretexts.org
The interpretation of IR and Raman spectra is greatly enhanced by such calculations, as they provide a theoretical framework for understanding the molecule's vibrational behavior. spectroscopyonline.comsepscience.com While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy is based on the inelastic scattering of monochromatic light. mt.com The two techniques are complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa. spectroscopyonline.com
For a comprehensive analysis, calculated harmonic frequencies are often scaled to account for anharmonicity and to improve agreement with experimental data. nih.gov The selection of appropriate scaling factors is a critical step in this process. nih.gov By comparing the calculated, scaled vibrational frequencies with experimental IR and Raman spectra, a detailed and accurate assignment of the fundamental vibrational modes can be achieved. This process helps to confirm the molecular structure and provides insights into the intramolecular forces and bonding. researchgate.net
While specific experimental and calculated vibrational frequency data for this compound are not publicly available, the general methodology for such an analysis is well-established. A typical approach would involve optimizing the molecular geometry of this compound using a suitable level of theory and basis set, followed by the calculation of its vibrational frequencies. The resulting theoretical spectrum would then be compared with experimental data to provide a complete vibrational assignment.
Table 1: Representative Vibrational Modes and Their Descriptions
| Vibrational Mode | Description |
| C-H Stretch | Stretching vibrations of carbon-hydrogen bonds. |
| O-H Stretch | Stretching vibration of the hydroxyl group. |
| N-H Stretch | Stretching vibration of the amine group. |
| C-N Stretch | Stretching vibrations of the carbon-nitrogen bonds within the azocane ring. |
| C-C Stretch | Stretching vibrations of the carbon-carbon bonds in the cyclopropyl and azocane rings. |
| CH₂ Bend/Scissor | Bending and scissoring motions of methylene (B1212753) groups. |
| Ring Deformation | Vibrational modes involving the deformation of the azocane and cyclopropyl rings. |
UV-Vis Absorption and Electronic Circular Dichroism (ECD) Predictions
The electronic properties of a molecule, such as its UV-Vis absorption and electronic circular dichroism (ECD) spectra, can also be predicted using computational methods. nih.govchemrxiv.org These techniques are particularly important for chiral molecules, where ECD spectroscopy can be used to determine the absolute configuration. nih.govnih.gov
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which occur when a molecule absorbs ultraviolet or visible light. msu.edu Computational methods, such as time-dependent density functional theory (TD-DFT), can calculate the energies and oscillator strengths of these electronic transitions, allowing for the prediction of the UV-Vis absorption spectrum. ornl.gov
For chiral molecules like this compound, which possesses a stereocenter, ECD spectroscopy is a powerful tool for stereochemical analysis. encyclopedia.pubustc.edu.cn ECD measures the differential absorption of left and right circularly polarized light. encyclopedia.pub The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. ull.es
Computational prediction of ECD spectra involves calculating the rotatory strengths of the electronic transitions. ustc.edu.cn By comparing the calculated ECD spectrum with the experimental one, the absolute configuration of a chiral molecule can be confidently assigned. nih.gov The presence of chromophores, or light-absorbing groups, within the molecule is essential for both UV-Vis and ECD activity. msu.edu
Although specific predicted UV-Vis and ECD data for this compound are not available in the public domain, the theoretical framework for their calculation is robust. Such studies would provide valuable information on the electronic structure and chiroptical properties of this molecule.
Table 2: Key Parameters in UV-Vis and ECD Spectroscopy
| Parameter | Description |
| λmax (nm) | Wavelength of maximum absorption in the UV-Vis spectrum. |
| ε (M⁻¹cm⁻¹) | Molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength. |
| Cotton Effect | The characteristic signal in an ECD spectrum, which can be positive or negative. |
| Δε (M⁻¹cm⁻¹) | Differential molar absorptivity, the difference between the molar absorptivity of left and right circularly polarized light. |
Potential Non Biological Applications of 4 Cyclopropylazocan 4 Ol and Its Derivatives
Role in Materials Science and Polymer Chemistry
The azocane (B75157) scaffold, particularly when functionalized, is a valuable building block in polymer science. researchgate.net The presence of the cyclopropyl (B3062369) group and a tertiary alcohol in 4-Cyclopropylazocan-4-ol could give rise to polymers with novel characteristics.
Monomer for Specialty Polymers with Unique Structural Features
The this compound structure is a promising candidate for a monomer in the synthesis of specialty polymers. By functionalizing the nitrogen atom with a polymerizable group, such as an acryloyl moiety to form a derivative akin to N-acryloylazocane, it could be integrated into polymer chains via methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netacs.org
The incorporation of this monomer is hypothesized to influence polymer properties in several ways:
Thermal and Mechanical Properties: The rigid cyclopropyl group could enhance the thermal stability and glass transition temperature (Tg) of the resulting polymer. Research on poly(2-cyclopropyl-2-oxazoline) has shown that the cyclopropyl substituent leads to a significantly higher Tg compared to its n-propyl analogue. acs.org Similarly, polyesters incorporating a cyclopropane (B1198618) backbone have demonstrated that the ring structure can be used to effectively tune the material's crystallinity and tensile properties. core.ac.uk
Photosensitivity: Polymers containing cyclopropyl styrene (B11656) units have been shown to be photosensitive, with the structuring process proceeding through the opening of the cyclopropane ring upon UV irradiation. ajer.orgcyberleninka.ru A polymer derived from this compound could potentially exhibit similar photo-cross-linkable or photo-responsive behaviors.
Solubility and Amphiphilicity: The azocane ring itself imparts a degree of hydrophobicity, as seen in poly(N-acryloylazocane), which acts as a hydrophobic block in amphiphilic copolymers. researchgate.net The tertiary alcohol, being a polar group, would counteract this, leading to polymers with tunable amphiphilicity, which is crucial for applications in coatings and compatibilizers.
The direct polymerization involving the tertiary alcohol group is also conceivable. Acyclic Diene Metathesis (ADMET) polymerization, for example, has been successfully used to create linear polymers with precisely placed tertiary alcohol functionalities along the polymer backbone. acs.orgacs.org
Table 1: Hypothetical Properties of Polymers Derived from Cyclic Amine Monomers
| Monomer | Polymer Structure | Expected Glass Transition Temp. (Tg) | Potential Key Feature |
| N-Acryloylpiperidine | Poly(N-acryloylpiperidine) | Moderate | Hydrophobicity |
| N-Acryloylazocane | Poly(N-acryloylazocane) | Moderate-High | Increased Hydrophobicity researchgate.net |
| "N-Acryloyl-4-cyclopropylazocan-4-ol" | Poly("N-Acryloyl-4-cyclopropylazocan-4-ol") | High | Enhanced Thermal Stability, Photosensitivity, Tunable Amphiphilicity acs.orgajer.org |
This table presents hypothetical data based on trends observed in related polymer systems to illustrate potential effects.
Application as a Cross-linking Agent or Polymer Additive
Cross-linking is a fundamental process for transforming thermoplastic polymers into thermosets, enhancing mechanical strength, thermal stability, and chemical resistance. mdpi.com Amines and alcohols are common functional groups used in cross-linking agents. researchgate.netkorambiotech.comnih.gov
This compound possesses two potential sites for cross-linking reactions:
The Secondary Amine: The nitrogen atom within the azocane ring is a nucleophilic secondary amine. This group can readily react with electrophilic functional groups like epoxides, isocyanates, and acyl halides, forming a covalent bond. Multifunctional amines are widely used to create three-dimensional polymer networks. researchgate.netmdpi.com
The Tertiary Alcohol: The hydroxyl group can participate in esterification or urethane (B1682113) linkages by reacting with diacids, anhydrides, or diisocyanates, particularly with appropriate catalysts.
The use of this compound as a cross-linking agent would introduce a bulky, rigid structure into the polymer network. This is expected to influence the cross-link density and the resulting material properties, potentially leading to materials with high toughness and specific thermal characteristics.
Development of Functional Materials Incorporating the Azocane Scaffold
The azocane scaffold is a key component of what are known as "privileged structures" in medicinal chemistry, and this concept is extending to materials science. rsc.org Incorporating the this compound moiety into a polymer backbone could lead to advanced functional materials. nih.govfrontiersin.org
Materials with Tunable Wettability: By creating copolymers with both hydrophobic (from the azocane and cyclopropyl groups) and hydrophilic (from the tertiary alcohol) segments, materials with controlled surface energies and wettability could be designed for applications in coatings, membranes, or biomedical devices.
Platforms for Post-Polymerization Modification: The tertiary alcohol group serves as a convenient handle for further chemical modification. acs.orgcdnsciencepub.com After polymerization, this hydroxyl group could be esterified to attach a wide range of functional molecules, including chromophores, fluorophores, or bioactive moieties, creating highly specialized functional materials.
Degradable Polymers: The presence of heteroatoms (N, O) in the polymer backbone or as pendant groups can introduce points of hydrolytic or enzymatic instability. While the azocane ring itself is stable, polymers synthesized via ring-opening polymerization of monomers derived from this compound could potentially be designed for degradability, a key feature for sustainable materials. nih.gov
Application in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent interactions. longdom.orgvot.pl The structure of this compound, with its defined cavity and hydrogen-bonding capabilities, makes it an intriguing candidate for the design of novel supramolecular architectures.
Design of Molecular Receptors and Cages
The design of synthetic molecular receptors that can selectively bind ions or neutral molecules is a central theme in host-guest chemistry. nih.govacs.org Aza-crown ethers, which are structurally related to the azocane ring, are well-known for their ability to selectively chelate metal cations. mdpi.commdpi.com
The azocane ring in this compound provides a pre-organized, eight-membered cavity. This scaffold could be elaborated to create highly selective molecular receptors.
Ion and Small Molecule Recognition: The nitrogen and oxygen atoms can act as Lewis basic sites to coordinate with cations, while the hydroxyl group can form hydrogen bonds with anionic or neutral guests. The cyclopropyl group provides steric bulk, which would help define the shape and size of the binding cavity, thereby enhancing binding selectivity.
Chiral Recognition: If a chiral center is introduced into the molecule during synthesis or derivatization, the resulting receptor could be used for the enantioselective recognition of chiral guest molecules. nih.gov
Molecular Cages: By linking multiple this compound units together, it is theoretically possible to construct larger, three-dimensional molecular cages. researchgate.netchemrxiv.org Such cages could encapsulate larger guest molecules, with potential applications in catalysis, molecular sensing, or as protective carriers.
Table 2: Hypothetical Binding Selectivity of a Receptor Based on this compound
| Guest Ion/Molecule | Potential Binding Interactions | Predicted Relative Affinity |
| Li⁺ | N/O coordination | Moderate |
| Na⁺ | N/O coordination (size mismatch) | Low |
| K⁺ | N/O coordination (poor fit) | Very Low |
| Ammonium (R-NH₃⁺) | H-bonding with O, N; C-H/π with cyclopropyl | High |
| Small Alcohol (e.g., Methanol) | H-bonding with OH, N | Moderate-High |
This table is speculative and aims to illustrate how the structural features of the proposed receptor might translate into selective binding properties based on principles of host-guest chemistry. mdpi.com
Role in Self-Assembly Processes
Self-assembly is the autonomous organization of components into ordered structures, driven by non-covalent interactions. acs.org This process is fundamental to creating complex nanomaterials. ugr.esresearchgate.net
Amphiphilic Self-Assembly: As discussed in the polymer context, if this compound is used to create amphiphilic block copolymers, these macromolecules would be expected to self-assemble in selective solvents. researchgate.netacs.org For instance, in water, they could form micelles or polymersomes with a hydrophobic core (the poly-azocane block) and a hydrophilic corona. The specific shape of the cyclopropylazocan-4-ol unit would influence the packing parameter of the amphiphiles, potentially leading to the formation of non-spherical morphologies like rods or lamellae.
Hydrogen-Bond-Driven Assembly: The tertiary alcohol group is a strong hydrogen bond donor and acceptor. In non-polar solvents, molecules of this compound or its simple derivatives could self-assemble into well-defined aggregates, such as dimers, chains, or cyclic structures, through intermolecular hydrogen bonding. This behavior has been observed in other poly(tertiary alcohol) systems, leading to the formation of organogels. rsc.orgrsc.org The directionality and predictability of these interactions could be exploited to build complex supramolecular materials.
Usage as a Chiral Building Block or Ligand in Catalysis
The molecular architecture of this compound, which features a chiral tertiary amino alcohol embedded within a conformationally distinct eight-membered azocane ring and substituted with a rigid cyclopropyl group, suggests significant potential for its application as a chiral building block or ligand in catalysis. Chiral building blocks are essential components in the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals and fine chemicals. thieme-connect.comresearchgate.net The azocane framework is a compelling structure in medicinal chemistry and drug discovery due to its unique three-dimensional shape. rsc.orgsemanticscholar.org The development of modular and direct synthetic routes to functionalized azocanes has made these scaffolds more accessible for various applications. nih.gov
The inherent chirality of certain seven- and eight-membered ring systems, stemming from their conformational rigidity, makes them attractive scaffolds for the design of novel chiral ligands and catalysts. acs.orgresearchgate.net The construction of such medium-sized rings with high stereocontrol is a contemporary challenge in organic synthesis, and successful strategies provide access to novel chemical space. researchgate.netacs.org
Conclusion and Future Research Directions
Summary of Current Academic Understanding of 4-Cyclopropylazocan-4-ol
A summary of the current academic understanding would typically involve a comprehensive review of existing literature. This would include its first reported synthesis, characterization data (such as NMR, IR, and mass spectrometry), and any published studies on its physical and chemical properties. Given the lack of data, it can be concluded that the current academic understanding of this compound is non-existent.
Identification of Open Questions and Unexplored Research Avenues
For any novel compound, the initial open questions would be fundamental:
Feasibility of Synthesis: Can this compound be synthesized, and if so, what would be the most efficient synthetic route?
Stability: How stable is the molecule? The presence of an eight-membered azocane (B75157) ring and a cyclopropyl (B3062369) group could introduce ring strain, potentially affecting its stability.
Basic Properties: What are its fundamental physical and chemical properties, such as melting point, boiling point, solubility, and pKa?
Conformational Analysis: What is the preferred three-dimensional conformation of the azocane ring, and how does the cyclopropyl substituent influence it?
Reactivity: How does the tertiary alcohol and the secondary amine within the azocane ring influence the molecule's reactivity?
Outlook for Advanced Synthetic Methodologies and Chemical Transformations
Future research into the synthesis of this compound could explore several advanced methodologies. The construction of the azocane ring is a key challenge, and modern techniques such as ring-closing metathesis or intramolecular cyclization strategies could be employed. The introduction of the cyclopropyl group could be achieved via the addition of a cyclopropyl Grignard or organolithium reagent to a suitable azocanone precursor.
Once synthesized, a variety of chemical transformations could be investigated, focusing on the reactivity of the hydroxyl and amino functional groups. These could include:
N-functionalization: Alkylation, acylation, or arylation of the secondary amine to create a library of derivatives.
O-functionalization: Etherification or esterification of the tertiary alcohol.
Dehydration reactions: To form the corresponding alkene.
Ring-opening reactions: To explore the stability of the azocane ring.
Prospects for Novel Applications of the Cyclopropylazocan Scaffold in Chemistry
The cyclopropylazocan scaffold, while not documented for this specific compound, holds potential in several areas of chemistry. The cyclopropyl group is a known bioisostere for phenyl groups and other functionalities in medicinal chemistry, often improving metabolic stability and binding affinity. The azocane ring system is present in various biologically active natural products and synthetic compounds.
Therefore, potential applications for derivatives of a this compound scaffold could include:
Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents targeting a range of biological targets. The combination of the rigid cyclopropyl group and the flexible azocane ring could lead to unique conformational properties beneficial for drug design.
Agrochemicals: The development of new pesticides or herbicides.
Materials Science: Incorporation into polymers or other materials to modify their physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
